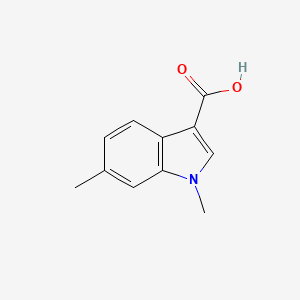
1H-Indole-3-carboxylic acid, 1,6-dimethyl-
描述
1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It has been used as a reactant for the preparation of various compounds with potential biological activities .
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 1,6-dimethyl-, often involves Fischer indolisation . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .Molecular Structure Analysis
The empirical formula of 1-Methylindole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 . The SMILES string representation is Cn1cc (C (O)=O)c2ccccc12 .Chemical Reactions Analysis
1-Methylindole-3-carboxylic acid has been used as a reactant for the preparation of various compounds, including bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, (pyrrolidinylmethoxy)cyclohexanecarboxylic acids as antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis
The melting point of 1-Methylindole-3-carboxylic acid is 197-200 °C (dec.) (lit.) .科学研究应用
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have been found to exhibit anticancer properties . They have been used in the treatment of various types of cancer cells . This makes them a valuable resource in cancer research and treatment.
Anti-HIV Properties
Indole derivatives have shown anti-HIV properties . This suggests potential applications in the treatment and management of HIV/AIDS.
Antioxidant Properties
Indole derivatives have demonstrated antioxidant properties . This suggests they could be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties . This makes them potentially useful in the treatment of various microbial infections.
Antitubercular Properties
Indole derivatives have shown antitubercular properties . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . This suggests potential applications in the treatment and management of diabetes.
作用机制
Target of Action
Indole derivatives, such as 1,6-dimethylindole-3-carboxylic acid, are known to interact with a variety of targets in the body. These targets often include various receptors and enzymes, which play crucial roles in numerous biological processes . .
Mode of Action
The mode of action of indole derivatives typically involves binding to their targets, leading to changes in the function of these targets . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can then interact with various targets, affecting downstream pathways.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. Indole derivatives are known to have a variety of effects, depending on their specific targets and mode of action . .
Action Environment
The action environment of a compound refers to the environmental factors that can influence its action, efficacy, and stability. These factors can include things like pH, temperature, and the presence of other compounds. Some indole derivatives are known to be influenced by environmental factors . .
安全和危害
1-Methylindole-3-carboxylic acid may cause respiratory irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin, it is advised to wash with plenty of soap and water .
未来方向
The development of new methods for the synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 1,6-dimethyl-, is of great interest due to their significant biological activities . These compounds can be used as building blocks in the synthesis of diverse heterocycles, substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications .
属性
IUPAC Name |
1,6-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14)6-12(2)10(8)5-7/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBKZGDBUOXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



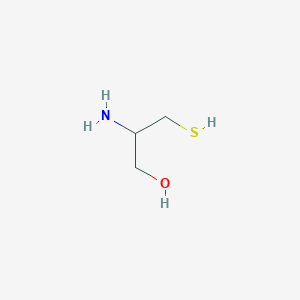
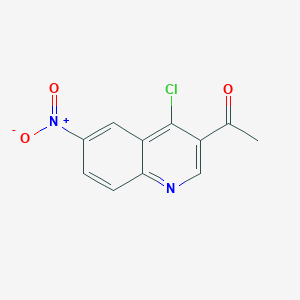

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)
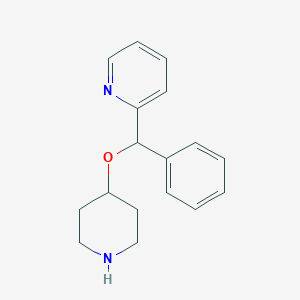

![7-Methylene-2-oxaspiro[3.5]nonane](/img/structure/B3320625.png)

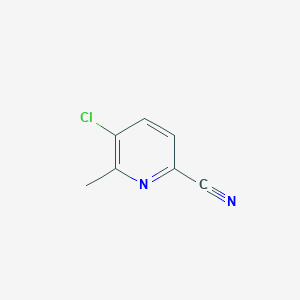
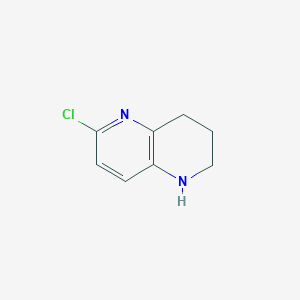

![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)
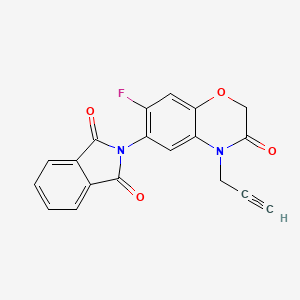
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)